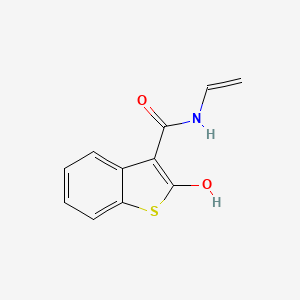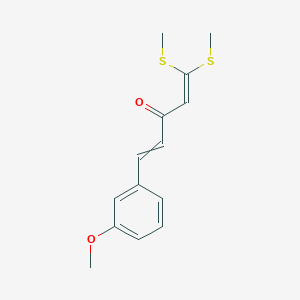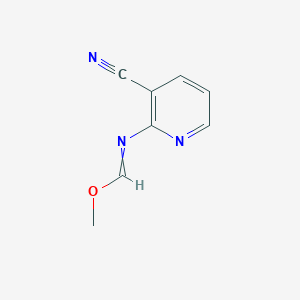![molecular formula C9H21O2PS2 B14300479 O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate CAS No. 113341-24-5](/img/structure/B14300479.png)
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS2 It is known for its unique structure, which includes both phosphonothioate and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with propyl alcohol and 2-(propylsulfanyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3P(S)Cl2+C3H7OH+HSCH2CH2C3H7→CH3P(S)(OCH2CH2C3H7)(SCH2CH2C3H7)+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonothioate group can be reduced to phosphine derivatives.
Substitution: The alkoxy and sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The phosphonothioate group plays a crucial role in this binding process, forming strong interactions with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
- O-Isopropyl S-[2-(isopropylsulfanyl)ethyl] methylphosphonothioate
- O-Butyl S-[2-(butylsulfanyl)ethyl] methylphosphonothioate
Uniqueness
O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate is unique due to its specific alkyl chain length and the presence of both phosphonothioate and sulfanyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113341-24-5 |
|---|---|
Molekularformel |
C9H21O2PS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-[methyl(2-propylsulfanylethylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-6-11-12(3,10)14-9-8-13-7-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
JBVNASFQSFWVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C)SCCSCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)



![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
